molecular formula C15H24O4 B12326004 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)-

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)-

Cat. No.: B12326004
M. Wt: 268.35 g/mol
InChI Key: OUSZTVMGFUBARI-PYANCPKHSA-N
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Description

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- is an organic compound with a complex structure that includes both aliphatic and unsaturated components

Preparation Methods

The synthesis of 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to form the desired product.

Chemical Reactions Analysis

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-catalyzed reactions and metabolic pathwaysAdditionally, in the industry, it can be used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate. The specific pathways involved depend on the context in which the compound is used, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions .

Comparison with Similar Compounds

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- can be compared with other similar compounds such as 2-Pentenedioic acid, 2-methyl-, dimethyl ester, and 2-Pentenedioic acid, 2-methoxy-, dimethyl ester. These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of aliphatic and unsaturated components in 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- makes it distinct and valuable for specific applications .

Properties

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(Z)-3-methyl-2-[(E)-non-2-en-2-yl]pent-2-enedioic acid

InChI

InChI=1S/C15H24O4/c1-4-5-6-7-8-9-11(2)14(15(18)19)12(3)10-13(16)17/h9H,4-8,10H2,1-3H3,(H,16,17)(H,18,19)/b11-9+,14-12-

InChI Key

OUSZTVMGFUBARI-PYANCPKHSA-N

Isomeric SMILES

CCCCCC/C=C(\C)/C(=C(\C)/CC(=O)O)/C(=O)O

Canonical SMILES

CCCCCCC=C(C)C(=C(C)CC(=O)O)C(=O)O

Origin of Product

United States

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